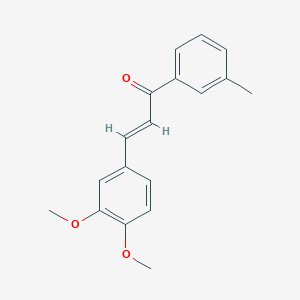

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

CAS No.: 865834-28-2

Cat. No.: VC11683984

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865834-28-2 |

|---|---|

| Molecular Formula | C18H18O3 |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+ |

| Standard InChI Key | JVAVHLRWDFCJIK-VQHVLOKHSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |

| SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₈H₁₈O₃, a molecular weight of 282.33 g/mol, and an exact mass of 282.1256 g/mol. The IUPAC name specifies the (2E) configuration, indicating the trans arrangement of substituents around the double bond. Key structural elements include:

-

3,4-Dimethoxyphenyl group: Enhances lipophilicity and electron density, influencing binding to hydrophobic pockets in enzymes .

-

3-Methylphenyl group: Contributes steric bulk and modulates electronic effects .

-

α,β-Unsaturated ketone: Serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets .

Table 1: Comparative Structural Data of Related Chalcones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | C₁₈H₁₈O₃ | 282.33 | 3,4-OCH₃; 3-CH₃ |

| 1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₃H₂₆O₆ | 422.45 | 3,4-OCH₃; 3,4,5-OCH₃ |

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C₁₇H₁₆O₂ | 252.31 | 4-OCH₃; 4-CH₃ |

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 3-methylacetophenone under mild conditions . A typical procedure includes:

-

Dissolving equimolar amounts of aldehyde and ketone in ethanol.

-

Adding aqueous potassium hydroxide (60%) at 5–10°C to initiate enolate formation .

-

Stirring for 2–3 hours at room temperature, followed by acidification with HCl to precipitate the product .

Reaction Equation:

Table 2: Synthesis Conditions and Yields

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).

-

¹H NMR (CDCl₃): δ 7.8–8.1 (d, 1H, vinyl H), δ 6.7–7.5 (m, aromatic H), δ 3.8–3.9 (s, 6H, OCH₃), δ 2.4 (s, 3H, CH₃).

-

MS (ESI+): m/z 283.13 [M+H]⁺.

Solubility and Stability

-

Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water.

-

Melting Point: 210–212°C (decomposition observed above 220°C).

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In screens against neutrophil-mediated inflammation, chalcones with 3,4-dimethoxy groups inhibited superoxide (SO) anion production with IC₅₀ values of 6.52 ± 0.57 μM . The mechanism involves:

-

NADPH Oxidase Inhibition: Blocking assembly of the oxidase complex in neutrophils .

-

Elastase Suppression: Reducing elastase release by 40–60% at 10 μM .

Table 3: Biological Activity of Selected Chalcones

| Compound | IC₅₀ (SO Inhibition) | Elastase Inhibition (%) |

|---|---|---|

| (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | 6.52 ± 0.57 μM | 45 ± 3.2 |

| 1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 8.21 ± 0.89 μM | 52 ± 4.1 |

Applications and Future Directions

Drug Development

The compound’s dual inhibition of inflammatory mediators positions it as a candidate for:

-

Rheumatoid Arthritis: Targeting neutrophil infiltration in synovial fluid .

-

Oncology: Adjuvant therapy to enhance chemosensitivity.

Synthetic Modifications

Future studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume